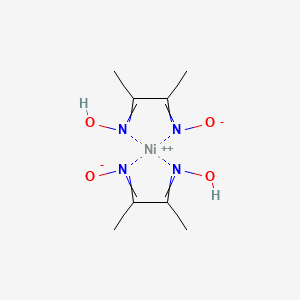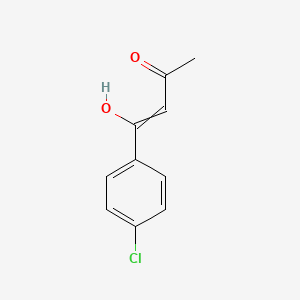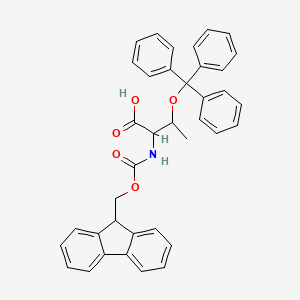
nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine is a coordination compound that features a nickel ion coordinated with N-(3-oxidoiminobutan-2-ylidene)hydroxylamine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine typically involves the reaction of nickel salts with N-(3-oxidoiminobutan-2-ylidene)hydroxylamine ligands under controlled conditions. One common method involves the use of nickel(II) chloride or nickel(II) acetate as the nickel source, which is reacted with the ligand in a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coordination of the ligands to the nickel ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species or even elemental nickel.
Substitution: Ligands can be substituted with other ligands, altering the coordination environment of the nickel ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(0) species or other reduced forms of the compound.
Scientific Research Applications
Nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Medicine: Research is ongoing to explore its potential as an anticancer agent or in other therapeutic applications.
Industry: It is used in the development of advanced materials, such as in the fabrication of thin films and coatings.
Mechanism of Action
The mechanism by which nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine exerts its effects involves the coordination of the nickel ion with the ligands, which can influence the electronic properties and reactivity of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may facilitate the activation of substrates through coordination to the nickel center, enhancing the reaction rate and selectivity.
Comparison with Similar Compounds
Nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine can be compared with other nickel coordination compounds, such as:
Nickel(II) acetylacetonate: Another nickel(II) complex with different ligands, used in similar catalytic applications.
Nickel(II) dimethylglyoximate: Known for its use in the qualitative analysis of nickel.
Nickel(II) complexes with N-heterocyclic carbene ligands: These compounds have unique electronic properties and are used in various catalytic processes.
The uniqueness of this compound lies in its specific ligand environment, which can impart distinct reactivity and stability compared to other nickel complexes.
Properties
Molecular Formula |
C8H14N4NiO4 |
|---|---|
Molecular Weight |
288.91 g/mol |
IUPAC Name |
nickel(2+);N-(3-oxidoiminobutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/2C4H8N2O2.Ni/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/q;;+2/p-2 |
InChI Key |
UNMGLSGVXHBBPH-UHFFFAOYSA-L |
Canonical SMILES |
CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12508984.png)

![2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoic acid](/img/structure/B12508996.png)


![1-[4-[7,7-dimethyl-4-(3-methylmorpholin-4-yl)-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea](/img/structure/B12509005.png)


![(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12509030.png)


![trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B12509050.png)

![(4-benzylpiperidin-1-yl)[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B12509060.png)
